(2Z)-2-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one
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Overview
Description
2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a cyclopropyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-haloketone.
Coupling of the Pyrazole and Thiazolidinone Rings: The final step involves the coupling of the pyrazole and thiazolidinone rings through a condensation reaction, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiazolidinone rings.
Reduction: Reduced forms of the compound, potentially leading to the opening of the thiazolidinone ring.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.
Scientific Research Applications
2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-4-one
- 2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolidin-2-one
- 2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-2-one
Uniqueness
The uniqueness of 2-[(1-Benzyl-5-methyl-1H-pyrazol-3-yl)imino]-3-cyclopropyl-1,3-thiazolan-4-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1-benzyl-5-methylpyrazol-3-yl)imino-3-cyclopropyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N4OS/c1-12-9-15(19-20(12)10-13-5-3-2-4-6-13)18-17-21(14-7-8-14)16(22)11-23-17/h2-6,9,14H,7-8,10-11H2,1H3 |
InChI Key |
FBVXPEHTJMUSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)N=C3N(C(=O)CS3)C4CC4 |
Origin of Product |
United States |
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